![molecular formula C8H12Cl2N2O2 B573353 H-D-4-Pal-OH.2HCl CAS No. 174096-41-4](/img/structure/B573353.png)
H-D-4-Pal-OH.2HCl
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Overview
Description
H-D-4-Pal-OH.2HCl, also known as ®-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride, is an alanine derivative . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of H-D-4-Pal-OH.2HCl is C8H12Cl2N2O2 . The InChI code is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1…/s1 .Physical And Chemical Properties Analysis
H-D-4-Pal-OH.2HCl is a solid substance at room temperature . It has a molecular weight of 239.1 . The compound is stored in an inert atmosphere at room temperature .Scientific Research Applications
Proteomics Studies
“H-D-4-Pal-OH.2HCl” is an Fmoc protected alanine derivative that is potentially useful for proteomics studies . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in a comprehensive way.
Solid Phase Peptide Synthesis Techniques
This compound is potentially useful for solid phase peptide synthesis techniques . Solid-phase peptide synthesis is a method used to synthesize peptides, which are chains of amino acids, in the laboratory. This technique could be used to create specific peptides for research purposes.
Synthesis of Bipyridine Derivatives
The compound “3-(4-Pyridyl)-d-alanine.2hcl” is related to pyridine derivatives, which are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Thus, it could be used in the synthesis of bipyridine derivatives.
Pharmacological Applications
The decarboxylative cross-coupling of both 3-pyridyl and 4-pyridyl carboxylates with aryl bromides, allowing the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in the synthesis of compounds for pharmacological applications.
Antioxidant Research
Bipyridine compounds, which are related to “3-(4-Pyridyl)-d-alanine.2hcl”, have been investigated for their potential as antioxidants . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into oxidative stress and related processes.
Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis . This suggests that “3-(4-Pyridyl)-d-alanine.2hcl” could be used in research into transition-metal catalysis.
Mechanism of Action
Target of Action
H-D-4-Pal-OH.2HCl, also known as 3-(4-Pyridyl)-d-alanine.2hcl, is an alanine derivative Amino acid derivatives like this one are known to influence the secretion of anabolic hormones .
Mode of Action
The exact mode of action of H-D-4-Pal-OHAs an alanine derivative, it is suggested that it may interact with its targets to influence the secretion of anabolic hormones . These hormones play a crucial role in body growth and development, including the growth of muscle mass and strength.
Biochemical Pathways
The specific biochemical pathways affected by H-D-4-Pal-OHGiven its influence on anabolic hormones, it can be inferred that it may affect the pathways related to protein synthesis and muscle growth .
Pharmacokinetics
The pharmacokinetic properties of H-D-4-Pal-OHIt is mentioned that the compound is a solid at room temperature and has a molecular weight of 23910
Result of Action
The molecular and cellular effects of H-D-4-Pal-OHIt is suggested that it may influence the secretion of anabolic hormones, which could potentially lead to increased muscle mass and strength .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-D-4-Pal-OHIt is known that the compound is stable at room temperature
Safety and Hazards
The safety information for H-D-4-Pal-OH.2HCl includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
(2R)-2-amino-3-pyridin-4-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-1-3-10-4-2-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMMTAFKUFJMSD-XCUBXKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C[C@H](C(=O)O)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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